trans-6-(Boc-amino)-cyclohex-3-ene-1-carboxylic Acid
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Overview
Description
trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid: is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.29 g/mol . It is commonly used in proteomics research applications . The compound is characterized by its solid physical state and a melting point range of 110-130°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies .
Biology: In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: In medicine, trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is explored for its potential therapeutic applications. It is investigated for its role in drug development and as a potential lead compound for new pharmaceuticals .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-4-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid
- cis-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid
- trans-6-tert-Butoxycarbonylamino-cyclohex-2-enecarboxylic acid
Uniqueness: trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1S,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 |
InChI Key |
FEPYBSDCOQXJAI-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O |
Origin of Product |
United States |
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